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Compound of Interest

Compound Name: 5-Chloro-2-ethoxyphenol

CAS No.: 57428-47-4

Cat. No.: B3024679

Get Quote

Technical Whitepaper

Executive Summary
5-Chloro-2-ethoxyphenol is a specialized halogenated phenolic ether serving as a critical

intermediate in the synthesis of agrochemicals, pharmaceuticals, and fine chemical building

blocks. Structurally derived from catechol (1,2-dihydroxybenzene), it features a unique

trisubstituted benzene pattern: a phenolic hydroxyl group at position 1, an ethoxy ether moiety

at position 2, and a chlorine atom at position 5. This specific arrangement creates a distinct

electronic environment—balancing the electron-donating effects of the oxygenated groups

against the electron-withdrawing nature of the halogen—making it a versatile scaffold for

nucleophilic substitutions and transition-metal-catalyzed cross-couplings.

Structural Characterization & Chemical Family
Chemical Identity[1][2]

IUPAC Name: 5-Chloro-2-ethoxyphenol[1][2][3]
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CAS Registry Number: 57428-47-4[1][2][3][4]

Molecular Formula: C₈H₉ClO₂[2]

Molecular Weight: 172.61 g/mol [2]

SMILES:CCOC1=C(C=C(C=C1)Cl)O

Chemical Family: Halogenated Catechol Monoalkyl Ether (Guethol Derivative)

Structural Analysis
The molecule consists of a benzene ring functionalized at the 1, 2, and 5 positions.

The Catechol Core: The 1,2-oxygenation pattern identifies it as a derivative of catechol. The

mono-ethylation at position 2 (relative to the phenol at 1) classifies it as an ethyl ether of a

chlorocatechol.

Electronic "Push-Pull" System:

Electron Donors (EDG): The hydroxyl (-OH) and ethoxy (-OEt) groups are strong

ortho/para activators due to resonance (+R effect).

Electron Withdrawing (EWG): The chlorine (-Cl) atom at position 5 exerts a strong

inductive electron-withdrawing effect (-I), while also possessing a weak resonance

donating capability.

Net Effect: The ring remains electron-rich relative to chlorobenzene but is deactivated

relative to pure 2-ethoxyphenol. The electronic interplay directs incoming electrophiles

primarily to position 4 (para to the hydroxyl) or position 6 (ortho to the hydroxyl).

Functional Group Reactivity Profile
The reactivity of 5-Chloro-2-ethoxyphenol is defined by three distinct functional handles.

Understanding the causality behind their reactivity is essential for designing synthetic routes.

The Phenolic Hydroxyl (-OH)
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Acidity (pKa): The pKa is estimated to be approximately 9.5–9.8. While typical phenols have

a pKa ~10, the chlorine atom at the meta position (relative to the OH) exerts an inductive

withdrawing effect, slightly stabilizing the phenoxide anion and increasing acidity.

Nucleophilicity: Under basic conditions, the deprotonated phenoxide is a potent nucleophile.

It readily undergoes O-alkylation (Williamson Ether Synthesis) or O-acylation to form esters.

Hydrogen Bonding: The proximity of the ethoxy oxygen (position 2) to the phenolic hydrogen

(position 1) allows for intramolecular hydrogen bonding. This interaction stabilizes the

molecule, lowers its boiling point compared to isomers without internal H-bonding, and

slightly reduces the acidity by holding the proton more tightly.

The Ethoxy Ether (-OCH₂CH₃)
Stability: The ethoxy group is chemically robust under basic and mild acidic conditions,

serving as a "masking" group for the catechol oxygen.

Cleavage: It can be cleaved to regenerate the catechol moiety using strong Lewis acids

(e.g., BBr₃) or strong mineral acids (e.g., HI), typically yielding 4-chlorocatechol.

Lipophilicity: The ethyl chain significantly increases the logP (lipophilicity) compared to the

methoxy analog (guaiacol derivative), improving solubility in organic solvents and

permeability in biological systems.

The Aryl Chloride (-Cl)
Electrophilic Substitution Director: The chlorine is an ortho/para director but deactivates the

ring. However, its directing effect is overpowered by the stronger oxygenated activators.

Cross-Coupling Handle: The C-Cl bond at position 5 is a prime candidate for Palladium-

catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The electron-

rich nature of the ring can make oxidative addition slower than in electron-deficient aryl

chlorides, often requiring specialized ligands (e.g., phosphines like XPhos or SPhos) to

facilitate the reaction.

Reactivity Visualization
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The following diagram illustrates the potential synthetic transformations originating from the

core scaffold.
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Figure 1: Divergent synthetic pathways utilizing the three functional handles of 5-Chloro-2-
ethoxyphenol.[4][5]

Synthetic Pathways & Impurity Profiling
Primary Synthesis: Regioselective Alkylation
The industrial synthesis typically proceeds via the mono-ethylation of 4-chlorocatechol. This

reaction presents a regioselectivity challenge.

Precursor: 4-Chlorocatechol (1,2-dihydroxy-4-chlorobenzene).

Reagents: Diethyl sulfate (Et₂SO₄) or Ethyl bromide (EtBr) with a base (NaOH or K₂CO₃).

Regiochemistry Logic:

The hydroxyl group at position 2 (meta to Cl) is more acidic than the hydroxyl at position 1

(para to Cl) due to the closer proximity of the inductive electron-withdrawing chlorine atom

(via the shortest path of bonds).

Consequently, base deprotonation favors the position 2 oxygen.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b3024679/docs?utm_src=pdf-body-img#chemical-family-and-functional-group-analysis-of-5-chloro-2-ethoxyphenol
https://www.benchchem.com/product/b3024679/docs?utm_src=pdf-body#chemical-family-and-functional-group-analysis-of-5-chloro-2-ethoxyphenol
https://www.benchchem.com/product/b3024679/docs?utm_src=pdf-body#chemical-family-and-functional-group-analysis-of-5-chloro-2-ethoxyphenol
https://www.bldpharm.com/products/3380-30-1.html
https://www.guidechem.com/question/what-is-the-synthesis-method-o-id147047.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3024679?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Alkylation at position 2 yields 4-Chloro-2-ethoxyphenol.

Alkylation at position 1 yields 5-Chloro-2-ethoxyphenol (the target).

Implication: Direct alkylation often yields the 4-chloro isomer as the major product. Obtaining

the 5-chloro isomer requires optimization of solvent/base conditions to shift selectivity or,

more commonly, rigorous separation of the isomers via fractional distillation or crystallization.

Impurity Profile
Researchers must be vigilant for the following impurities in commercial samples:

4-Chloro-2-ethoxyphenol: The regioisomer (often present at 1-5%).

4-Chloro-1,2-diethoxybenzene: The over-alkylated byproduct formed if excess alkylating

agent is used.

4-Chlorocatechol: Unreacted starting material.

Analytical Fingerprinting
NMR Spectroscopy (Predicted)

¹H NMR (CDCl₃, 400 MHz):

δ 1.45 (t, 3H): Methyl protons of the ethoxy group (-OCH₂CH₃).

δ 4.05 (q, 2H): Methylene protons of the ethoxy group (-OCH₂CH₃).

δ 5.80 (s, 1H): Phenolic hydroxyl proton (-OH), exchangeable with D₂O.

Aromatic Region (δ 6.7 - 7.0):

H3 (Ortho to OEt): Doublet (d), coupled to H4.

H4 (Meta to OEt, Ortho to Cl): Doublet of doublets (dd), coupled to H3 and H6 (meta

coupling).

H6 (Ortho to OH): Doublet (d) with meta coupling to H4.
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Note: The coupling pattern distinguishes the 1,2,5-substitution from the 1,2,4-isomer.

Infrared (IR) Spectroscopy
3200–3500 cm⁻¹: Broad O-H stretch (Phenol).

2850–2950 cm⁻¹: C-H stretch (Aliphatic ethyl group).

1200–1275 cm⁻¹: C-O stretch (Aryl alkyl ether).

600–800 cm⁻¹: C-Cl stretch (Characteristic of chloroarenes).

Experimental Protocol: Purity Analysis via HPLC
To validate the identity and purity of the compound, the following Reverse-Phase HPLC

protocol is recommended:

Methodology:

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

Mobile Phase A: 0.1% Phosphoric acid in Water.

Mobile Phase B: Acetonitrile (MeCN).

Gradient: 10% B to 90% B over 20 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV at 280 nm (Phenolic absorption max).

Sample Prep: Dissolve 5 mg in 10 mL of 50:50 Water:MeCN.

Self-Validating Logic: The presence of a single sharp peak at the expected retention time

(typically later than catechol due to ethyl group, earlier than dichlorinated analogs) confirms

purity. The appearance of a shoulder or split peak suggests the presence of the 4-chloro

regioisomer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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